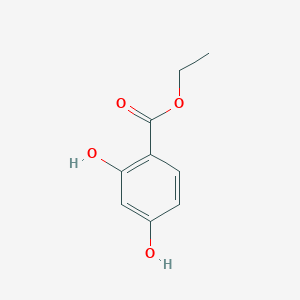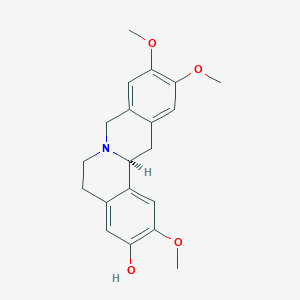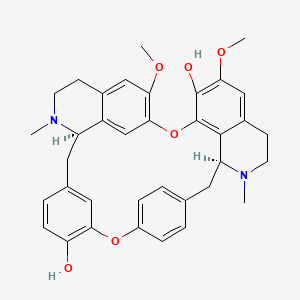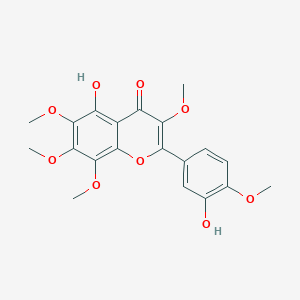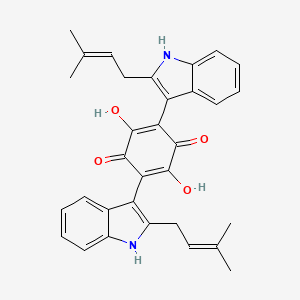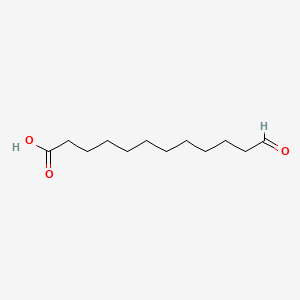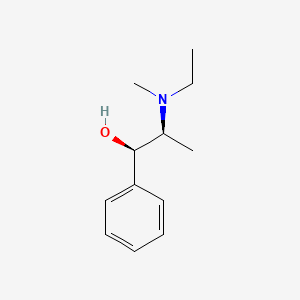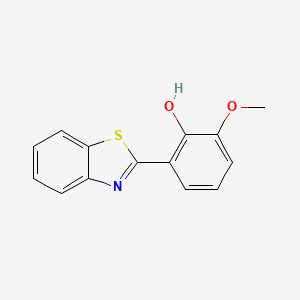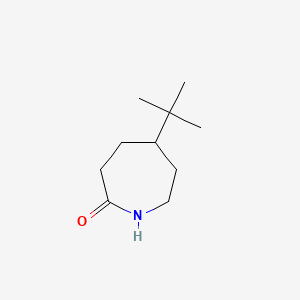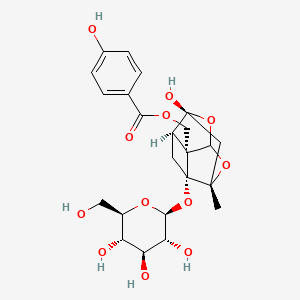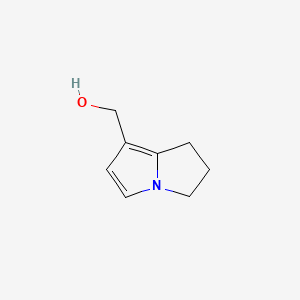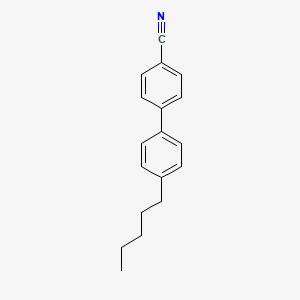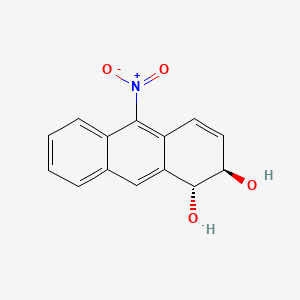
3,4-Dihydroxy-9-nitro-3,4-dihydroanthracene
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Nitration and Derivative Formation
- Nitration Process : 3,4-Dihydroxy-9-nitro-3,4-dihydroanthracene can be obtained through nitration reactions. Suzuki et al. (1974) discussed the nitration of anthracene derivatives, highlighting the formation of nitro-hydroxy derivatives under specific conditions (Suzuki, Yoneda, & Hanafusa, 1974).
Chemical Transformations and Reactivity
Hydrogenation Studies : Research by Coellen and Rüchardt (1995) on the transfer hydrogenation of nitroarenes using 9,10-dihydroanthracene reveals insights into the reactivity and potential applications of dihydroanthracene derivatives in chemical transformations (Coellen & Rüchardt, 1995).
Metabolic Formation of Epoxides : Research by Fu and Tungeln (1991) on the metabolic formation of stable 9-nitroanthracene epoxides suggests potential bioactive applications and provides insights into the stability and properties of nitroanthracene epoxides, which are related to this compound (Fu & Tungeln, 1991).
Potential Applications in Organic Synthesis
- Synthesis of Anticancer Agents : Antonello et al. (1989) discussed the synthesis of diethylaminopropionamido‐hydroxy‐anthraquinones from anthracenediones, which resemble the structure of this compound. Such compounds are being tested as potential anticancer agents (Antonello, Uriarte, & Palumbo, 1989).
Environmental and Toxicological Studies
Particulate Matter Analysis : Zhang et al. (2011) studied the nitration of particle-associated polycyclic aromatic hydrocarbons (PAHs) including nitro-PAHs like 9-nitroanthracene. This research helps understand the environmental impact and behavior of nitroanthracene derivatives, relevant to this compound (Zhang et al., 2011).
Metabolism and Mutagenicity Studies : Fu et al. (1985) explored the metabolism of 9-nitroanthracene, providing insights into the metabolic pathways and mutagenic activities of nitroanthracene compounds, which is crucial for understanding the biological interactions of this compound (Fu, Von tungeln, & Chou, 1985).
Propiedades
IUPAC Name |
(1R,2R)-10-nitro-1,2-dihydroanthracene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-12-6-5-10-11(14(12)17)7-8-3-1-2-4-9(8)13(10)15(18)19/h1-7,12,14,16-17H/t12-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOVNHOBHYKYND-TZMCWYRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(C(C=CC3=C2[N+](=O)[O-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3[C@H]([C@@H](C=CC3=C2[N+](=O)[O-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60913889 | |
| Record name | 10-Nitro-1,2-dihydroanthracene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60913889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97509-27-8 | |
| Record name | 3,4-Dihydroxy-9-nitro-3,4-dihydroanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097509278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Nitro-1,2-dihydroanthracene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60913889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




